Bis(2-ethylhexyl)phosphine oxide
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Overview
Description
Bis(2-ethylhexyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H35OP. It is known for its role as a ligand in coordination chemistry and its applications in various industrial processes. This compound is characterized by its high thermal stability and unique chemical properties, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl)phosphine oxide typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride. The process begins by adding phosphorus oxychloride to a reactor, followed by the slow addition of 2-ethylhexanol at a controlled temperature. The reaction mixture is then stirred and heated to facilitate the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional steps such as purification and distillation to remove any impurities and obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl)phosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new organophosphorus compounds with different substituents .
Scientific Research Applications
Bis(2-ethylhexyl)phosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: This compound is used in the extraction and separation of rare earth elements and actinides, as well as in the production of high-performance materials
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)phosphine oxide involves its ability to act as a ligand and form complexes with various metal ions. This property is crucial in its applications in coordination chemistry and extraction processes. The compound’s molecular structure allows it to interact with metal ions, facilitating their separation and purification .
Comparison with Similar Compounds
Similar Compounds
- Tri-n-octylphosphine oxide
- Tris(2-ethylhexyl)phosphine oxide
- Bis(di-n-hexylphosphinyl)methane
- Bis[bis(2-ethylbutyl)phosphinyl]methane
Uniqueness
Bis(2-ethylhexyl)phosphine oxide is unique due to its specific molecular structure, which provides it with high thermal stability and distinct chemical properties. Compared to similar compounds, it offers advantages in terms of its reactivity and ability to form stable complexes with metal ions, making it particularly valuable in industrial and research applications .
Properties
IUPAC Name |
bis(2-ethylhexyl)-oxophosphanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OP/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOHWDNKQEABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[P+](=O)CC(CC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OP+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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